2-(2-Bromophenoxy)-5-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromophenoxy)-5-methoxyaniline is an organic compound that features a bromophenoxy group and a methoxyaniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenoxy)-5-methoxyaniline typically involves the reaction of 2-bromophenol with 5-methoxyaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include bases such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually conducted at elevated temperatures to facilitate the formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenoxy)-5-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in DMF or DMSO.
Major Products Formed
Oxidation: Formation of corresponding quinones or phenols.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted anilines.
Scientific Research Applications
2-(2-Bromophenoxy)-5-methoxyaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenoxy)-5-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromophenoxy)acetic acid
- 2-(2-Bromophenoxy)-N’-(3-phenoxybenzylidene)acetohydrazide
- 3,4,5-tribromo-2-(2’,4’-dibromophenoxy)phenol
- 3,4,5,6-tetrabromo-2-(2’,4’-dibromophenoxy)phenol .
Uniqueness
2-(2-Bromophenoxy)-5-methoxyaniline is unique due to its specific combination of bromophenoxy and methoxyaniline groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H12BrNO2 |
---|---|
Molecular Weight |
294.14 g/mol |
IUPAC Name |
2-(2-bromophenoxy)-5-methoxyaniline |
InChI |
InChI=1S/C13H12BrNO2/c1-16-9-6-7-13(11(15)8-9)17-12-5-3-2-4-10(12)14/h2-8H,15H2,1H3 |
InChI Key |
BHMCAHNNDAFMQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC2=CC=CC=C2Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.